molecular formula C11H21NO2S B13521458 Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate CAS No. 64331-73-3

Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B13521458
CAS No.: 64331-73-3
M. Wt: 231.36 g/mol
InChI Key: VKKQYHSIEIUSBM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. This one-pot multicomponent reaction (MCR) is often catalyzed by agents such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction conditions are optimized to improve selectivity, purity, and yield. Industrial production methods may involve the use of green chemistry principles, such as nano-catalysis, to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Properties

CAS No.

64331-73-3

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-3-5-6-7-10-12-9(8-15-10)11(13)14-4-2/h9-10,12H,3-8H2,1-2H3

InChI Key

VKKQYHSIEIUSBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1NC(CS1)C(=O)OCC

Origin of Product

United States

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